molecular formula GaSc2 B14595631 CID 78065948

CID 78065948

Cat. No.: B14595631
M. Wt: 159.635 g/mol
InChI Key: SWSVZITYDSYWDE-UHFFFAOYSA-N
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Description

CID 78065948 (Chemical Structure: See Figure 1B in ) is a biologically relevant compound identified in Chromolaena odorata essential oil (CIEO) through gas chromatography-mass spectrometry (GC-MS) analysis . Its total ion chromatogram (Figure 1C) and mass spectrum (Figure 1D) suggest a sesquiterpene or diterpene backbone, common in plant-derived bioactive compounds. The compound’s vacuum distillation profile (Figure 1D) indicates moderate volatility and thermal stability, making it suitable for analytical separation techniques .

Properties

Molecular Formula

GaSc2

Molecular Weight

159.635 g/mol

InChI

InChI=1S/Ga.2Sc

InChI Key

SWSVZITYDSYWDE-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Sc].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78065948 involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and continuous processing techniques. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Substitution Reactions

Pyridopyrimidines exhibit reactivity at electron-deficient positions. For CID 78065948:

  • Amino group substitution : The C-2 amino group can undergo acylation or benzoylation (e.g., with acetic anhydride or 4-trifluoromethylbenzoyl chloride) to modify solubility and bioactivity .

  • Cyclopentyl group replacement : Substitutions at the N-8 position (e.g., replacing cyclopentyl with bulkier groups) influence kinase inhibition profiles .

Example :

Reaction TypeReagents/ConditionsProduct ModificationBiological Impact
AcylationAcetic anhydride, baseC-2 acetylated derivativeReduced cytotoxicity in K562 cells
Benzoylation4-Trifluoromethylbenzoyl chlorideC-2 benzoylated derivativeEnhanced solubility via salt formation

Redox and Functional Group Transformations

  • Cyano group reduction : The C-6 cyano group may be reduced to an amine or aldehyde under catalytic hydrogenation (H₂/Pd-C) or LiAlH₄, though this could diminish CDK4/ARK5 inhibitory activity .

  • Sulfoxide oxidation : Methyl sulfoxide intermediates (e.g., 6a–6s ) can be further oxidized to sulfones, altering electronic properties .

Key SAR Trends :

  • Retaining the C-6 cyano group is critical for maintaining nanomolar-level cytotoxicity (IC₅₀ ~30–100 nM) .

  • Bulky substituents at N-8 (e.g., cyclopentyl vs. cyclohexyl) enhance kinase selectivity (Table 1) .

In Silico Reactivity Predictions

While experimental data for this compound is limited, computational modeling of related pyridopyrimidines indicates:

  • Hydrogen bonding : The cyano group interacts with kinase active sites (e.g., CDK4’s enzymatic pocket via polar contacts) .

  • Steric effects : Larger N-8 substituents (e.g., cyclopentyl) improve binding affinity by occupying hydrophobic pockets .

Limitations and Research Gaps

  • No peer-reviewed studies explicitly detail this compound’s reactions. Inferences are drawn from structurally similar compounds (e.g., 7x in ).

  • Experimental validation is required for oxidation/reduction pathways and regioselectivity in substitution reactions.

Scientific Research Applications

CID 78065948 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, it is explored for its potential use in drug development and treatment of diseases. In industry, it is utilized for its unique chemical properties in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78065948 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

CID 78065948 shares structural homology with terpenoids and steroidal compounds. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Analogues
Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Source/Analytical Method
This compound C₁₅H₂₄O₂ 236.35 Hydroxyl, carbonyl Antimicrobial (hypothesized) C. odorata essential oil
Taurocholic acid (6675) C₂₆H₄₅NO₆S 515.70 Sulfate, amide Bile acid, lipid digestion Human metabolism
Betulin (72326) C₃₀H₅₀O₂ 442.73 Hydroxyl, alkene Antiviral, anti-inflammatory Birch bark
3-O-Caffeoyl betulin (10153267) C₃₉H₅₄O₅ 610.85 Caffeoyl ester, hydroxyl Anticancer, antioxidant Semi-synthetic


Structural Insights :

  • Backbone Similarity : this compound’s proposed sesquiterpene skeleton resembles betulin (CID 72326), though with a shorter carbon chain and distinct oxygenation patterns .
  • Derivative Potential: The caffeoyl ester in CID 10153267 demonstrates how hydroxyl groups in this compound could be functionalized to enhance bioactivity, a common strategy in medicinal chemistry .

Analytical and Pharmacological Comparisons

Mass Spectrometry Profiling

This compound was characterized using GC-MS with Collision-Induced Dissociation (CID) fragmentation, a method also applied to differentiate isomers like ginsenosides (). For example, the distinction between ginsenoside Rf and pseudoginsenoside F11 relies on unique CID fragmentation patterns, a technique applicable to this compound for identifying regioisomers or stereoisomers .

Challenges in Comparative Studies

  • Data Availability : PubChem entries for this compound lack detailed pharmacological data, unlike well-studied compounds like betulin (CID 72326) .
  • Analytical Variability : Collision energy and charge state significantly influence CID fragmentation reproducibility (), necessitating standardized protocols for cross-study comparisons .

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